molecular formula C20H24N2O B1244830 Nitraraine

Nitraraine

Cat. No. B1244830
M. Wt: 308.4 g/mol
InChI Key: ZRYNKHIKQVFQAE-FMEYXAORSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitraraine is a natural product found in Nitraria schoberi and Nitraria komarovii with data available.

Scientific Research Applications

Molecular Mechanisms of Migraine

  • Nitraraine and related compounds have been instrumental in exploring the molecular mechanisms underlying migraine pain. Nitric oxide (NO) is proposed as a causative molecule in migraine attacks, and drugs that inhibit NO and the intracellular reactions it triggers show potential in treating vascular headaches (Olesen et al., 1995).

Role of Nitric Oxide in Headaches

  • Studies using glyceryl trinitrate (GTN), a nitric oxide donor, have provided insights into the role of NO in migraine. These studies suggest that NO donors like GTN can induce headaches with characteristics similar to migraines, pointing to the involvement of NO in migraine pathophysiology (Ashina et al., 2000).

Genetic and Neuroimaging Studies in Migraine Research

  • Advancements in genetic and neuroimaging studies have identified differences in the brains of migraine patients compared to non-migraineurs. Pharmacological infusions of nitric oxide have been used to trigger migraine attacks in studies, providing evidence of its role in migraine pathogenesis (Martin, 2015).

Implications for Migraine Treatment

  • Research on nitraraine and its interactions with NO in the body has led to new directions in the pharmacological treatment of migraines and other vascular headaches. This includes the potential development of drugs that target NO pathways (Thomsen et al., 1994).

Pharmacogenetics Research

  • The NIH Pharmacogenetics Research Network (PGRN) explores drug response with genetic variation, which can include research on compounds like nitraraine and their effects on headaches and migraines (Giacomini et al., 2007).

properties

Product Name

Nitraraine

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

[(1S,15S,20S)-1,3,11,12,14,15,16,17,20,21-decahydroyohimban-19-yl]methanol

InChI

InChI=1S/C20H24N2O/c23-12-14-5-3-4-13-11-22-9-8-16-15-6-1-2-7-18(15)21-20(16)19(22)10-17(13)14/h1-2,5-7,13,17,19,21,23H,3-4,8-12H2/t13-,17+,19+/m1/s1

InChI Key

ZRYNKHIKQVFQAE-FMEYXAORSA-N

Isomeric SMILES

C1C[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=C1)CO)NC5=CC=CC=C45

Canonical SMILES

C1CC2CN3CCC4=C(C3CC2C(=C1)CO)NC5=CC=CC=C45

synonyms

nitraraine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitraraine
Reactant of Route 2
Nitraraine
Reactant of Route 3
Nitraraine
Reactant of Route 4
Nitraraine
Reactant of Route 5
Nitraraine
Reactant of Route 6
Nitraraine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.